molecular formula C9H11NO3 B13813344 N-Methoxy-N-phenoxyacetamide

N-Methoxy-N-phenoxyacetamide

Cat. No.: B13813344
M. Wt: 181.19 g/mol
InChI Key: ZNAVSGLAEHSFCS-UHFFFAOYSA-N
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Description

N-Methoxy-N-phenoxyacetamide is an organic compound characterized by the presence of both methoxy and phenoxy functional groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxy-N-phenoxyacetamide can be synthesized through the methylation of acetohydroxamic acid using dimethyl sulfate in an aqueous medium. The reaction is typically carried out under controlled pH conditions, maintained between 7 and 9 using sodium bicarbonate and sodium hydroxide . This method ensures a high yield of the desired product while minimizing the formation of impurities.

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for pH control and temperature regulation is common to achieve optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often involving the cleavage of the N-O bond.

    Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phenol derivatives and bis-arylated phenols, which are of significant interest in organic synthesis .

Scientific Research Applications

N-Methoxy-N-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Methoxy-N-phenoxyacetamide exerts its effects involves the cleavage of the N-O bond, which can act as an internal oxidant in certain reactions. This property makes it a valuable directing group in C-H activation processes, facilitating the formation of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methylacetamide: Another compound with a methoxy group, used in similar synthetic applications.

    N-Phenoxyacetamide: Lacks the methoxy group but shares similar reactivity patterns.

Uniqueness

N-Methoxy-N-phenoxyacetamide is unique due to the presence of both methoxy and phenoxy groups, which enhance its versatility in chemical reactions. This dual functionality allows for more diverse applications compared to its simpler counterparts .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

N-methoxy-N-phenoxyacetamide

InChI

InChI=1S/C9H11NO3/c1-8(11)10(12-2)13-9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

ZNAVSGLAEHSFCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(OC)OC1=CC=CC=C1

Origin of Product

United States

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